Sodium 4-chloro-2-cyclohexylphenolate

CAS No.: 85712-08-9

Cat. No.: VC16965293

Molecular Formula: C12H14ClNaO

Molecular Weight: 232.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 85712-08-9 |

|---|---|

| Molecular Formula | C12H14ClNaO |

| Molecular Weight | 232.68 g/mol |

| IUPAC Name | sodium;4-chloro-2-cyclohexylphenolate |

| Standard InChI | InChI=1S/C12H15ClO.Na/c13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9;/h6-9,14H,1-5H2;/q;+1/p-1 |

| Standard InChI Key | LAKBDMSMNUVYJJ-UHFFFAOYSA-M |

| Canonical SMILES | C1CCC(CC1)C2=C(C=CC(=C2)Cl)[O-].[Na+] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

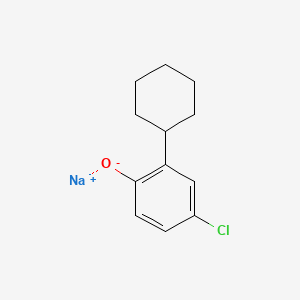

Sodium 4-chloro-2-cyclohexylphenolate is an organosodium compound with the systematic IUPAC name sodium;4-chloro-2-cyclohexylphenolate. Its structure features:

-

A phenolate anion with a chlorine atom at the 4-position and a cyclohexyl group at the 2-position.

-

A sodium counterion stabilizing the negative charge on the oxygen atom.

The canonical SMILES representation is , highlighting the cyclohexyl substituent and chlorine atom on the aromatic ring.

Spectroscopic and Computational Data

-

InChIKey: LAKBDMSMNUVYJJ-UHFFFAOYSA-M

-

PubChem CID: 23662552

-

X-ray Crystallography: While structural data from diffraction studies is limited, computational models predict a planar phenolic ring with the cyclohexyl group adopting a chair conformation, minimizing steric hindrance.

Synthesis and Production Methods

Laboratory-Scale Synthesis

The compound is synthesized via nucleophilic aromatic substitution (NAS), leveraging the phenolate’s strong nucleophilicity. A typical procedure involves:

-

Deprotonation: Treating 4-chloro-2-cyclohexylphenol with a sodium base (e.g., NaOH or NaH) in anhydrous ethanol to generate the phenolate ion.

-

Purification: Isolating the product via vacuum filtration and recrystallization from a polar aprotic solvent.

Reaction Conditions:

-

Temperature: 60–80°C

-

Solvent: Ethanol or tetrahydrofuran (THF)

-

Yield: 70–85% (optimized).

Industrial Manufacturing

Industrial production scales the NAS reaction using continuous-flow reactors to enhance efficiency. Key considerations include:

-

Cost Optimization: Recycling solvents and using cheaper bases like sodium carbonate.

-

Safety: Managing exothermic reactions and sodium waste.

Table 1: Comparison of Synthesis Methods

| Parameter | Laboratory Method | Industrial Method |

|---|---|---|

| Base | NaOH/NaH | Na2CO3 |

| Solvent | Ethanol | Water/THF mixture |

| Reaction Time | 4–6 hours | 1–2 hours (continuous) |

| Purity | ≥98% | ≥95% |

Physicochemical Properties

Thermal and Solubility Profiles

-

Melting Point: Decomposes above 250°C without a distinct melting point.

-

Solubility:

-

Water: 120 g/L (20°C) due to ionic character.

-

Organic Solvents: Soluble in ethanol (45 g/L) and THF (30 g/L).

-

Reactivity

The phenolate anion participates in:

-

Electrophilic Substitution: Reacts with alkyl halides to form ethers (analogous to the Williamson synthesis) .

-

Oxidation: Forms quinones under strong oxidizing conditions (e.g., KMnO4).

Equation 1: Ether Formation

where and .

Biological Activity and Mechanisms

Antimicrobial Efficacy

Sodium 4-chloro-2-cyclohexylphenolate exhibits broad-spectrum activity:

Table 2: Minimum Inhibitory Concentrations (MICs)

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 128 |

Mechanisms include:

-

Membrane Disruption: The cyclohexyl group enhances lipid bilayer penetration, causing ion leakage.

-

Enzyme Inhibition: Binds to microbial enzymes (e.g., ATP synthase), disrupting energy production.

Structure-Activity Relationships

-

Chlorine Substituent: Increases electrophilicity, enhancing interactions with microbial proteins.

-

Cyclohexyl Group: Improves lipophilicity, facilitating membrane integration compared to linear alkyl chains.

Industrial and Research Applications

Pharmaceutical Intermediate

Used in synthesizing:

-

Antifungal Agents: Derivatives show improved pharmacokinetics in preclinical models.

-

Anti-inflammatory Drugs: Modulates COX-2 enzyme activity in vitro.

Material Science

-

Polymer Stabilizers: Incorporates into epoxy resins to enhance thermal stability.

-

Surfactants: Serves as an anionic head group in specialty detergents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume